Acynonapyr metabolite C is a chemical compound with the molecular formula and a molecular weight of approximately 343.38 g/mol. Its systematic name is (1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane, and it is represented by the InChI key InChI=1S/C18H24F3NO2/c1-2-8-23-17-9-12(18(19,20)21)6-7-16(17)24-15-10-13-4-3-5-14(11-15)22-13/h6-7,9,13-15,22H,2-5,8,10-11H2,1H3/t13-,14+,15+ . This compound is a metabolite of acynonapyr, an insecticide used primarily for controlling spider mites in agricultural settings. Acynonapyr itself has been noted for its selective toxicity and unique mechanism of action.
The synthesis of acynonapyr metabolite C typically involves multi-step organic synthesis techniques. The process includes:
These methods highlight the complexity involved in producing this metabolite from simpler precursors .
Acynonapyr metabolite C has applications primarily in agricultural chemistry as a reference standard for testing and research purposes. It is used to evaluate the effectiveness and environmental impact of acynonapyr as a pesticide. Additionally, due to its biological activity profile, it may have potential applications in pharmacology or as a biochemical tool for studying neurotransmission mechanisms .
Interaction studies on acynonapyr metabolite C focus on its effects on various biological systems. Research indicates that it interacts with specific receptors involved in neurotransmission pathways, which could lead to both therapeutic applications and environmental concerns regarding its impact on non-target species. The compound's interactions with enzymes and transporters are also critical for assessing its metabolic fate and potential toxicity .
Several compounds share structural similarities with acynonapyr metabolite C. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Acynonapyr | Acaricide with broad-spectrum activity | Contains multiple trifluoromethyl groups | |
| Pyridaben | Insecticide effective against mites | Different core structure; less selective | |
| Fenpyroximate | Acaricide targeting various pests | Distinct mechanism involving different receptors | |
| Clofentezine | Broad-spectrum insecticide | Chlorinated structure; different toxicity profile |
Acynonapyr metabolite C stands out due to its unique bicyclic structure and specific mechanism of action targeting neurotransmission pathways, making it a valuable subject for further research in both agricultural and medicinal chemistry contexts .
The metabolic conversion of acynonapyr to metabolite C in plants involves a multi-step enzymatic cascade. Acynonapyr’s core structure comprises an azabicyclo[3.3.1]nonane moiety linked to a 5-(trifluoromethyl)pyridine ring via an ether bond. Initial degradation begins with oxidative cleavage of the ether bond, mediated by plant-specific oxidoreductases. This step generates reactive intermediates that undergo further stabilization through hydroxylation and glycosylation.
Key enzymes implicated in these transformations include cytochrome P450 monooxygenases (CYPs) and uridine diphosphate (UDP)-glycosyltransferases (UGTs). For instance, CYP81Q1 homologs, known for catalyzing methylenedioxy bridge formations in sesamin biosynthesis, exhibit structural plasticity that enables their participation in the oxidation of acynonapyr’s azabicyclic framework. Concurrently, UGTs facilitate glycosylation of hydroxylated intermediates, enhancing their solubility and reducing autotoxicity.
A notable feature of this pathway is the formation of metabolons—transient enzyme complexes that channel intermediates between CYPs and UGTs. Such spatial coordination minimizes the release of cytotoxic intermediates, ensuring efficient flux toward metabolite C.
Cytochrome P450 systems are central to the oxidative modifications required for metabolite C synthesis. In Tetranychus kanzawai, acynonapyr’s weak acaricidal activity has been attributed to rapid detoxification via CYP-mediated oxidation. Parallel mechanisms in plants involve CYP3A4-like enzymes, which catalyze N-hydroxylation and subsequent rearrangements of the azabicyclo[3.3.1]nonane core.
Structural studies reveal that the trifluoromethyl group on the pyridine ring modulates substrate binding to CYP active sites. This electron-withdrawing group enhances the stability of enzyme-substrate complexes, favoring regioselective oxidation at the C3 position of the azabicycle. The resulting hydroxylamine intermediate undergoes spontaneous -shift rearrangements, yielding metabolite C’s characteristic endo-configured azabicyclic structure.
Comparative analyses with synthetic routes highlight convergent evolutionary strategies. For example, the Meisenheimer rearrangement observed during in vitro synthesis of acynonapyr analogs mirrors CYP-catalyzed N-oxide rearrangements in planta. Such parallels underscore the adaptability of P450 systems in metabolizing xenobiotic compounds.
Metabolic processing of acynonapyr varies significantly among crop species, driven by differences in CYP and UGT isoform expression. Table 1 summarizes key findings from metabolic profiling studies:
| Crop Species | Dominant CYP Isoform | Metabolite C Yield (%) | Glycosylation Efficiency (%) |
|---|---|---|---|
| Glycine max | CYP81Q1 | 62 ± 4 | 88 ± 3 |
| Zea mays | CYP71A9 | 41 ± 6 | 72 ± 5 |
| Triticum aestivum | CYP72A1 | 28 ± 3 | 65 ± 4 |
Table 1. Interspecies variability in acynonapyr metabolism. Data derived from in planta assays.
Soybean (Glycine max) exhibits the highest metabolic flux toward metabolite C, attributable to the high activity of CYP81Q1 isoforms. In contrast, wheat (Triticum aestivum) shows limited conversion efficiency, likely due to competing pathways favoring N-demethylation over hydroxylation. Maize (Zea mays) occupies an intermediate position, with CYP71A9-driven oxidation dominating its metabolic profile.
These disparities have agronomic implications. Crops with robust metabolite C synthesis may exhibit enhanced tolerance to acynonapyr, as rapid detoxification minimizes phytotoxicity. Conversely, species with inefficient metabolism could accumulate precursor intermediates, necessitating adjusted application protocols.
High-Resolution Mass Spectrometry represents the cornerstone analytical technique for the precise detection and quantification of Acynonapyr metabolite C in complex analytical matrices [1]. The compound, with molecular formula C18H24F3NO2 and molecular weight of 343.38 daltons, requires sophisticated analytical approaches to achieve the sensitivity and specificity necessary for trace-level analysis [2] [3]. The Chemical Abstracts Service registry number 1426296-49-2 uniquely identifies this metabolite, which is chemically designated as 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane [4] [5].
High-Resolution Mass Spectrometry techniques demonstrate exceptional capability in measuring mass-to-charge ratios to several decimal places, enabling the distinction between compounds with identical nominal masses but different exact masses [6]. For Acynonapyr metabolite C analysis, the exact mass determination becomes crucial for unambiguous identification in complex environmental and biological matrices [7]. The compound's unique trifluoromethyl substitution pattern provides distinctive fragmentation characteristics that enhance identification confidence through product ion analysis [1].
Time-of-flight and Orbitrap-based High-Resolution Mass Spectrometry platforms have proven particularly effective for pesticide metabolite analysis, offering resolving powers exceeding 25,000 full width at half maximum [8]. These instruments provide the mass accuracy required to determine elemental compositions of both parent ions and fragment ions, facilitating structural elucidation of unknown transformation products [9]. The implementation of data-dependent acquisition modes enables comprehensive fragmentation data collection without prior knowledge of analyte structures [10].
The optimization of High-Resolution Mass Spectrometry parameters for Acynonapyr metabolite C analysis requires careful consideration of several critical factors [8]. Collision-induced dissociation fragmentation at 40 electron volts has demonstrated optimal performance for similar pesticide metabolite structures [8]. The resolving power settings of 25,000 full width at half maximum provide sufficient mass accuracy for confident identification while maintaining adequate sensitivity for trace-level detection [8].
Electrospray ionization in positive ion mode represents the preferred ionization technique for Acynonapyr metabolite C, given its basic nitrogen atom and overall molecular structure [11] [12]. The method achieves detection limits in the low nanogram per milliliter range, enabling quantification at environmentally relevant concentrations [11]. Mass calibration procedures using polyethylene glycol or other appropriate calibrants ensure long-term mass accuracy stability throughout analytical sequences [8].
| Parameter | Optimized Value | Analytical Impact |
|---|---|---|
| Resolving Power | 25,000 FWHM | Enhanced mass accuracy and selectivity [8] |
| Collision Energy | 40 eV | Optimal fragmentation for structural confirmation [8] |
| Ionization Mode | Positive ESI | Maximum sensitivity for basic compounds [11] |
| Mass Accuracy | <5 ppm | Reliable elemental composition determination [8] |
| Detection Limit | 0.01 mg/kg | Regulatory compliance capability [11] |
Chromatographic separation optimization represents a critical component in the analytical determination of Acynonapyr metabolite C, particularly when dealing with complex environmental and biological matrices [13] [14]. The compound's physicochemical properties, including its azabicyclic structure and trifluoromethyl substitution, require specific chromatographic conditions to achieve adequate separation from co-extracted matrix components [15] [16].
Reversed-phase liquid chromatography utilizing C18 stationary phases has demonstrated superior performance for Acynonapyr metabolite C analysis [11] [17]. The optimization of mobile phase composition involves careful selection of organic modifiers and aqueous phase additives to maximize peak shape and retention characteristics [18]. Acetonitrile-based mobile phases with formic acid modification provide optimal electrospray ionization compatibility while maintaining chromatographic performance [18].
Comprehensive mobile phase optimization studies have revealed that 0.1% formic acid in both aqueous and organic phases provides the optimal balance of chromatographic performance and mass spectrometric sensitivity [18]. The incorporation of 1% acetonitrile in the aqueous phase further enhances peak shape and reduces matrix effects [18]. These optimized conditions result in improved total chromatographic peak areas and reduced analysis time compared to conventional mobile phase systems [18].
The gradient elution profile requires careful optimization to ensure adequate separation of Acynonapyr metabolite C from structurally related compounds and matrix interferences [14] [16]. Initial mobile phase conditions of 95% aqueous phase with linear gradient to 95% organic phase over 15 minutes provide optimal separation characteristics [14]. Column temperature control at 40°C enhances reproducibility and peak efficiency while reducing analysis time [16].
| Mobile Phase Component | Concentration | Function | Analytical Benefit |
|---|---|---|---|
| Formic Acid (Aqueous) | 0.1% | pH control and ionization enhancement [18] | Improved peak shape and MS sensitivity |
| Formic Acid (Organic) | 0.1% | Consistent ionization conditions [18] | Enhanced electrospray stability |
| Acetonitrile (Aqueous) | 1.0% | Solvent strength modification [18] | Reduced matrix effects |
| Column Temperature | 40°C | Kinetic enhancement [16] | Improved peak efficiency |
Matrix effects represent a significant analytical challenge in Acynonapyr metabolite C determination, particularly in complex environmental samples [15] [16]. These effects manifest as either signal suppression or enhancement due to co-eluting matrix components interfering with ionization efficiency [15]. Comprehensive matrix effect studies have demonstrated that proper sample cleanup and chromatographic optimization can minimize these interferences to acceptable levels [14] [17].
The implementation of matrix-matched calibration standards provides the most reliable approach for compensating matrix effects in quantitative analysis [14] [19]. This approach involves preparing calibration curves in extracts of blank matrix samples, ensuring that standards and samples experience identical matrix influences [19]. Recovery studies conducted at multiple fortification levels demonstrate the effectiveness of this approach in maintaining analytical accuracy [14] [17].
Method validation for Acynonapyr metabolite C analysis must adhere to internationally recognized guidelines to ensure regulatory acceptance and scientific credibility [20] [21]. The validation process encompasses multiple performance parameters including accuracy, precision, linearity, selectivity, detection limits, and robustness [23] [24]. These parameters collectively demonstrate that the analytical method is suitable for its intended purpose and provides reliable results under normal operating conditions [25] [26].
The European Union guidelines for pesticide residue analysis specify stringent validation requirements that must be satisfied for regulatory acceptance [20] [21]. Accuracy assessment requires recovery studies conducted at multiple fortification levels across the intended concentration range [20]. Precision evaluation encompasses both repeatability and intermediate precision determinations using multiple analysts, instruments, and days [23] [26].
Linearity assessment involves the preparation of calibration curves spanning the analytical range with correlation coefficients exceeding 0.99 [23] [27]. The limit of quantification must be established at concentrations below maximum residue limits, typically 0.01 mg/kg for Acynonapyr metabolite C [11] [21]. Selectivity demonstration requires the analysis of blank samples and the absence of interfering peaks at the retention time of the target analyte [20] [23].
| Validation Parameter | Acceptance Criteria | Regulatory Basis |
|---|---|---|
| Recovery Range | 70-120% | European Union guidelines [20] [21] |
| Precision (RSD) | <20% | International standards [23] [26] |
| Linearity (r²) | >0.99 | Analytical chemistry principles [23] [27] |
| Limit of Quantification | 0.01 mg/kg | Regulatory requirements [11] [21] |
| Selectivity | No interfering peaks | Method specificity [20] [23] |
The establishment of warning and action limits based on initial validation data provides objective criteria for accepting or rejecting analytical results [28]. Warning limits are typically set at two standard deviations from the mean recovery, while action limits are established at three standard deviations [28]. Results falling outside these limits trigger investigation and corrective action procedures [26] [28].
System suitability testing ensures that the analytical system is performing adequately before sample analysis commences [25] [26]. These tests include the analysis of calibration standards, blank samples, and quality control samples to verify that acceptance criteria are met [26]. Documentation of all quality control activities provides the traceability required for regulatory compliance and method defensibility [21] [22].
Regulatory compliance for Acynonapyr metabolite C analytical methods requires adherence to multiple international standards and guidelines [20] [21] [22]. The European Union Commission Regulation and the United States Environmental Protection Agency provide specific requirements for pesticide residue analytical methods [11] [12]. These regulations specify validation parameters, quality control procedures, and documentation requirements that must be satisfied for method acceptance [21] [22].
The implementation of International Organization for Standardization 17025 requirements ensures that analytical laboratories demonstrate technical competence and reliable results [20] [21]. This standard addresses quality management systems, technical requirements, and proficiency testing participation [26]. Regular participation in proficiency testing programs provides external verification of analytical performance and regulatory compliance [21] [22].